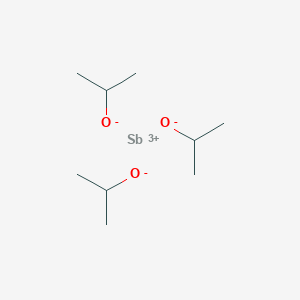

Antimony(3+) tripropan-2-olate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Antimony(3+) tripropan-2-olate, also known as antimony(III) isopropoxide, is an organometallic compound with the molecular formula C₉H₂₁O₃Sb. This compound is characterized by the presence of antimony in the +3 oxidation state, coordinated with three propan-2-olate ligands. It is commonly used in various chemical processes and has significant applications in scientific research and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Antimony(3+) tripropan-2-olate can be synthesized through the reaction of antimony trichloride with isopropanol. The reaction typically proceeds as follows:

SbCl3+3C3H7OH→Sb(OCH(CH3)2)3+3HCl

This reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The reaction mixture is usually refluxed to ensure complete conversion of antimony trichloride to this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. The use of advanced distillation techniques helps in the purification of the compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form antimony(V) compounds.

Hydrolysis: In the presence of water, it hydrolyzes to form antimony(III) oxide and isopropanol.

Substitution: It can participate in ligand exchange reactions with other alcohols or ligands.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or oxygen can be used.

Hydrolysis: Water or aqueous solutions.

Substitution: Various alcohols or ligands under controlled conditions.

Major Products Formed:

Oxidation: Antimony(V) compounds.

Hydrolysis: Antimony(III) oxide and isopropanol.

Substitution: New organometallic compounds with different ligands.

Aplicaciones Científicas De Investigación

Introduction to Antimony(3+) Tripropan-2-olate

This compound, also known as antimony(III) isopropoxide, is an organometallic compound characterized by its molecular formula C9H21O3Sb. This compound features antimony in the +3 oxidation state, coordinated with three propan-2-olate ligands. Its unique properties make it valuable in various scientific and industrial applications.

Scientific Research Applications

This compound has a diverse range of applications across different fields:

Chemistry

- Precursor for Synthesis : It is primarily used as a precursor for synthesizing other antimony-containing compounds, facilitating various chemical reactions and processes.

- Catalysis : The compound serves as a catalyst in organic reactions, enhancing reaction rates and selectivity in synthetic pathways.

Biology

- Biological Activity : Research has investigated its potential biological activities, particularly its interactions with biomolecules. Studies suggest that it may affect cellular processes and exhibit therapeutic properties.

Medicine

- Anticancer Potential : this compound has been explored for potential use in anticancer therapies. Its ability to interact with cellular components may lead to apoptosis (programmed cell death), making it a candidate for treating certain types of cancer.

Material Science

- Advanced Materials Production : The compound is utilized in producing advanced materials, including catalysts and coatings. Its properties may enhance the performance and durability of these materials.

Energy Storage

- Sodium-Ion Batteries : this compound has been investigated for its application in sodium-ion batteries. It demonstrates high capacity and suitable sodiation potential, achieving significant performance metrics in laboratory settings.

Case Study 1: Antimony Doping in Tin Dioxide Thin Films

A study examined the impact of antimony doping on tin dioxide thin films using antimony(III) isopropoxide as a precursor. The introduction of antimony significantly influenced the films' conductivity, with enhanced performance observed through techniques such as Atomic Force Microscopy (AFM), X-ray Photoelectron Spectroscopy (XPS), and X-ray Diffraction (XRD).

Case Study 2: Biological Interactions

Research into the biological interactions of antimony compounds has shown that they can interact with various enzymes and cofactors within cellular systems, potentially leading to new therapeutic strategies against diseases like acute promyelocytic leukemia.

Preparation Methods

This compound can be synthesized through the following reaction:

This reaction typically occurs under anhydrous conditions to prevent hydrolysis, often involving refluxing to ensure complete conversion of the reactants to the desired product.

Safety Considerations

Handling antimony compounds requires caution due to their toxicity. This compound can cause harm if inhaled or ingested, necessitating appropriate safety measures during laboratory use . It is classified under several hazardous categories, including acute toxicity and environmental risks .

Mecanismo De Acción

The mechanism of action of antimony(3+) tripropan-2-olate involves its interaction with various molecular targets. In biological systems, it can interact with thiol-containing proteins and enzymes, leading to the inhibition of their activity. This interaction is crucial for its potential anticancer properties, where it induces apoptosis in cancer cells by disrupting cellular processes .

Comparación Con Compuestos Similares

- Antimony(III) chloride (SbCl₃)

- Antimony(III) oxide (Sb₂O₃)

- Antimony(III) ethoxide (Sb(OCH₂CH₃)₃)

Comparison:

- Antimony(III) chloride: Unlike antimony(3+) tripropan-2-olate, it is more reactive and less stable in the presence of moisture.

- Antimony(III) oxide: Primarily used as a flame retardant and in glass manufacturing, whereas this compound is more versatile in chemical synthesis.

- Antimony(III) ethoxide: Similar in structure but with ethoxide ligands, it has different reactivity and applications compared to this compound .

This compound stands out due to its unique combination of stability and reactivity, making it a valuable compound in various fields of research and industry.

Análisis De Reacciones Químicas

Hydrolysis Reactions

Antimony triisopropoxide undergoes hydrolysis in the presence of water, producing antimony hydroxide and isopropanol:

Sb OCH CH 3H O Sb OH 3 CH CHOH

This reaction is critical in ecological and industrial contexts, as hydrolysis products may contribute to environmental persistence or hazardous byproducts . The reaction proceeds rapidly under standard conditions, with the antimony center transitioning from a trialkoxide to a hydrated oxide form.

Reduction

In acidic environments (e.g., HCl), antimony triisopropoxide participates in reduction reactions. For example, aluminum or iron reduces Sb³⁺ to metallic antimony:

Sb OCH CH Al Sb Al 3 CH CHO

Black antimony metal precipitates as fine particles during this process . Similar reactivity is observed with other reducing agents, such as sodium borohydride, though stibine (SbH₃) formation is a potential hazard .

Oxidation

While direct oxidation data for Sb(OCH(CH₃)₂)₃ is limited, antimony(III) compounds generally oxidize to Sb(V) species under strong oxidative conditions (e.g., H₂O₂ or HNO₃) . For example:

Sb OH H O Sb OH

Ligand Substitution

The isopropoxide ligands in Sb(OCH(CH₃)₂)₃ are susceptible to substitution reactions. In the presence of halides (e.g., Cl⁻), ligand exchange occurs:

Sb OCH CH 3HCl SbCl 3 CH CHOH

This reaction parallels the behavior of other antimony alkoxides, where stronger nucleophiles displace weaker ones .

Thermal Decomposition

At elevated temperatures (>200°C), antimony triisopropoxide decomposes to form antimony trioxide (Sb₂O₃) and volatile organic byproducts:

2 Sb OCH CH Sb O 6 CH CO 3 H O

This pathway is relevant in high-temperature industrial processes, such as polymer synthesis .

Reaction with Acids

Strong mineral acids (e.g., H₂SO₄, HNO₃) dissolve Sb(OCH(CH₃)₂)₃, forming antimony salts:

Sb OCH CH 3HNO Sb NO 3 CH CHOH

The resulting antimony nitrate is hygroscopic and reacts further with water to generate acidic solutions .

Mechanistic Insights

-

Hydrolysis : Proceeds via nucleophilic attack of water on the antimony center, followed by ligand displacement.

-

Reduction : Electron transfer from reducing agents (e.g., Al) to Sb³⁺ generates metallic antimony .

-

Thermal Stability : Decomposition involves cleavage of Sb–O bonds and oxidation of isopropoxide ligands to acetone .

Propiedades

Número CAS |

18770-47-3 |

|---|---|

Fórmula molecular |

C3H8OSb |

Peso molecular |

181.85 g/mol |

Nombre IUPAC |

antimony(3+);propan-2-olate |

InChI |

InChI=1S/C3H8O.Sb/c1-3(2)4;/h3-4H,1-2H3; |

Clave InChI |

SNDNGBUOOIJJKP-UHFFFAOYSA-N |

SMILES |

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Sb+3] |

SMILES canónico |

CC(C)O.[Sb] |

Key on ui other cas no. |

18770-47-3 |

Pictogramas |

Irritant; Environmental Hazard |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of modifying tin alkoxides with methacrylic acid in the context of thin film fabrication?

A1: The research by [] highlights that modifying tin(IV)isopropoxide with methacrylic acid results in a photo-reactive tin alkoxide. This modified precursor, when used in conjunction with antimony(III)isopropoxide, allows for the fabrication of tin dioxide thin films that are not only transparent and conductive but also directly photopatternable. This means that the films can be selectively patterned using UV light, opening possibilities for applications in microelectronics and other areas requiring precise material structuring. []

Q2: How does the incorporation of antimony affect the properties of tin dioxide thin films in the study?

A2: The research investigates the impact of antimony doping on tin dioxide thin films. [] It demonstrates that the introduction of antimony, using antimony(III)isopropoxide as a precursor, influences the film's conductivity. Notably, the photopatterning process further enhances the conductivity of Sb-doped films compared to their undoped counterparts. The study utilizes techniques like AFM, XPS, and XRD to delve into the mechanisms behind this conductivity enhancement. []

Q3: Can you provide an example of a reaction involving antimony(III) isopropoxide and discuss the characterization techniques employed in the study?

A3: The research by [] explores the reaction of antimony(III) isopropoxide with N-alkyl-2-mercaptoacetamides. This reaction yields complexes with the general formula {RNHC(O)CH2ShSb, where R represents various alkyl groups. To characterize these complexes, the researchers employed a combination of techniques, including elemental analysis, and infrared (IR), proton nuclear magnetic resonance (1H NMR), and 13C nuclear magnetic resonance (13C NMR) spectroscopy. These methods provide insights into the elemental composition, functional groups, and structure of the synthesized complexes. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.